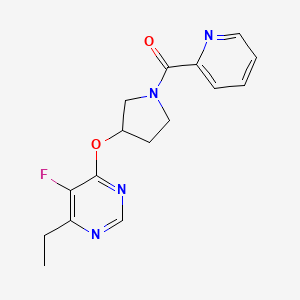

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Beschreibung

This compound features a pyrimidine core substituted with ethyl and fluorine groups at positions 6 and 5, respectively, connected via an oxy group to a pyrrolidine ring. The pyrrolidine is further linked to a pyridin-2-yl methanone moiety. Structural elucidation techniques such as NMR spectroscopy (as in ) and X-ray crystallography (via SHELX programs, per ) are critical for confirming its configuration .

Eigenschaften

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c1-2-12-14(17)15(20-10-19-12)23-11-6-8-21(9-11)16(22)13-5-3-4-7-18-13/h3-5,7,10-11H,2,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLBGFXMWLVLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the 6-ethyl-5-fluoropyrimidine intermediate. This can be achieved through the reaction of ethylamine with 5-fluorouracil under appropriate conditions.

Coupling with Pyrrolidine: The pyrimidine intermediate is then coupled with pyrrolidine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the pyrrolidine-pyrimidine intermediate.

Introduction of the Pyridine Ring: The final step involves the introduction of the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine-pyrimidine intermediate with 2-chloropyridine in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, sodium hydroxide.

Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups onto the pyridine or pyrimidine rings.

Wissenschaftliche Forschungsanwendungen

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Literature

Compound 18 from

- Structure: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one.

- Key Features :

- Pyrrolo[2,3-d]pyrimidin-4-amine core (vs. pyrimidin-4-yl-oxy in the target compound).

- Fluoropyridinyl and indole substituents.

- Synthesis : Achieved via coupling reactions (64% yield), suggesting similar synthetic strategies might apply to the target compound .

Pyridine Derivatives from

- Example : (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime.

- Key Features :

- Fluoropyridine and pyrrolidine motifs (shared with the target compound).

- tert-Butyldimethylsilyl (TBS) protecting group, enhancing stability during synthesis.

- Molecular Weight : 341.47 g/mol (compared to an estimated ~370–400 g/mol for the target compound).

Zygocaperoside and Isorhamnetin-3-O Glycoside ()

- Structural Contrast : Glycosides with sugar moieties, unlike the heterocyclic target compound.

- Analytical Overlap : Both use NMR and UV spectroscopy for structural confirmation .

Physicochemical and Pharmacological Properties

- Fluorine Impact : The fluorine atom in both the target compound and Compound 18 likely enhances metabolic stability and binding affinity, a common strategy in drug design .

- Pyrrolidine Role : The pyrrolidine ring in the target compound and derivatives improves solubility and conformational flexibility, critical for bioavailability.

Analytical Techniques

Biologische Aktivität

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule that integrates various structural motifs known for their biological activities. This article explores its potential biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a pyrrolidine ring , a fluorinated pyrimidine , and a pyridine moiety . The presence of these functional groups suggests potential interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.

| Component | Description |

|---|---|

| Pyrrolidine | A five-membered ring that often enhances binding affinity to biological targets. |

| Fluoropyrimidine | Known for its anticancer properties, enhancing the compound's efficacy against cancer cell lines. |

| Pyridine | Contributes to the compound's lipophilicity and potential receptor interactions. |

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in enzyme inhibition and anticancer effects. The fluoropyrimidine component is particularly noteworthy due to its established role in cancer therapy.

Anticancer Activity

Research has shown that fluorinated pyrimidines can inhibit DNA synthesis in cancer cells, leading to apoptosis. The specific mechanism involves interference with thymidylate synthase, an essential enzyme for DNA replication.

Enzyme Inhibition

The compound's structure suggests it may interact with various kinases and enzymes involved in metabolic pathways. For instance, initial studies indicate it may effectively bind to enzymes associated with cancer proliferation and metabolic regulation.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that related pyrimidine derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting strong inhibitory effects on cell growth .

- Another investigation focused on the inhibition of PfPKG and PfGSK3 kinases using structurally similar compounds, revealing promising results that could extend to our compound of interest .

-

Mechanistic Insights :

- Binding affinity assays indicated that compounds with similar structural motifs effectively inhibit key enzymes involved in cancer metabolism, supporting the hypothesis that (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone may share similar mechanisms.

Pharmacological Profile

The pharmacological profile of this compound is characterized by its potential to act as both an enzyme inhibitor and a therapeutic agent. The combination of the pyrrolidine ring with the fluorinated pyrimidine enhances its biological activity compared to other similar compounds.

Potential Applications

Given its structural diversity and biological activity, this compound may have applications in:

- Cancer Therapy : Due to its potential anticancer properties.

- Antiviral Agents : Similar structures have shown antiviral activity, warranting further investigation into this area.

Q & A

Q. What are the established synthetic routes for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, fluoropyrimidine intermediates like 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one can be synthesized via reactions between methyl 2-fluoro-3-oxopentanoate and o-methylisourea sulfate in sodium methylate/methanol solutions . Subsequent functionalization of the pyrrolidine and pyridine moieties may involve SN2 reactions or palladium-catalyzed cross-couplings. Characterization via NMR (¹H/¹³C/¹⁹F), HPLC, and mass spectrometry is critical for verifying structural integrity.

Q. How can researchers characterize the compound’s purity and stability under experimental conditions?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for purity assessment . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For example, storage at −20°C in inert atmospheres (argon/nitrogen) is recommended for fluorinated heterocycles to prevent hydrolysis or oxidative decomposition . Differential scanning calorimetry (DSC) can further assess thermal stability.

Q. What physicochemical properties are critical for in vitro assays?

Key properties include:

- LogP (lipophilicity): Determined via reverse-phase HPLC or shake-flask methods to predict membrane permeability.

- Aqueous solubility: Measured using equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids.

- pKa: Estimated via potentiometric titration to understand ionization states under physiological conditions. Databases like PubChem provide preliminary data for analogous compounds, but experimental validation is essential .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrrolidin-1-yl methanone intermediate?

Yield optimization often requires precise control of reaction parameters:

- Temperature: Elevated temperatures (50–80°C) improve kinetics but may promote side reactions (e.g., dehalogenation in fluoropyrimidines) .

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency between pyridine and pyrrolidine moieties .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while ethereal solvents (THF) reduce byproduct formation . A recent patent demonstrated a 52.7% yield improvement using HCl-mediated cyclization at 50°C .

Q. What strategies address selectivity challenges in fluorination and ether bond formation?

- Directed ortho-fluorination: Use of directing groups (e.g., pyridin-2-yl) to regioselectively introduce fluorine at the 5-position of the pyrimidine ring .

- Protecting groups: tert-Butyldimethylsilyl (TBS) protection of hydroxyl or amine functionalities prevents unwanted ether cleavage during coupling .

- Kinetic vs. thermodynamic control: Lower temperatures (0–10°C) favor kinetic products in SNAr reactions, minimizing over-fluorination .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:

- Dose-response validation: Replicate IC₅₀ measurements across multiple cell lines (e.g., HEK293, HepG2) .

- Metabolite profiling: LC-MS/MS to identify degradation products that may interfere with activity .

- Target engagement assays: Use CRISPR-edited cells or isotopic labeling to confirm direct binding to intended targets (e.g., kinases, DNA methyltransferases) .

Methodological Tables

Table 1. Comparative yields of key synthetic intermediates

Table 2. Key spectroscopic data for structural confirmation

| Technique | Expected Signals |

|---|---|

| ¹H NMR | δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (m, pyrrolidine-O), δ 8.50 (d, pyridine-H) |

| ¹⁹F NMR | δ -120 to -125 (fluoropyrimidine) |

| HPLC (UV 254) | Retention time: 8.2 min (C18 column, 70:30 MeOH/H₂O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.